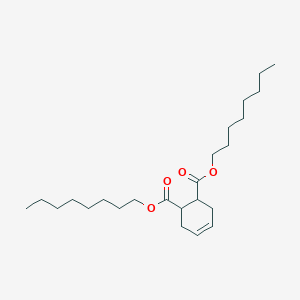

Dioctyl cyclohex-4-ene-1,2-dicarboxylate

Description

Dioctyl cyclohex-4-ene-1,2-dicarboxylate is a diester of cyclohex-4-ene-1,2-dicarboxylic acid and octanol (B41247). Its molecular structure, characterized by a partially unsaturated six-carbon ring (cyclohexene) and two octyl ester side chains, is central to its function as a plasticizer. This structure provides a unique combination of properties that make it a subject of investigation for use in various polymer systems, most notably polyvinyl chloride (PVC). As a member of the alicyclic ester family, it represents a modern approach to polymer modification, balancing technical performance with regulatory and consumer demands for safer materials.

Ester plasticizers are a broad class of compounds essential for rendering brittle polymers like PVC flexible and durable. For decades, the market was dominated by phthalates, which are esters of phthalic acid. However, growing concerns over the potential health effects of certain phthalates have catalyzed a shift towards alternatives.

Cyclohexene (B86901) dicarboxylates, including the dioctyl variant, belong to the group of alicyclic esters. Unlike the aromatic ring of phthalates, the cyclohexene ring is non-aromatic. This fundamental structural difference is key to the improved toxicological profile of these compounds. The synthesis of cyclohexene dicarboxylates can often be achieved through a Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings. For instance, maleic anhydride (B1165640) can react with a conjugated diene to form a cyclohexene dicarboxylic anhydride, which is then esterified with an appropriate alcohol, such as octanol, to produce the final plasticizer. youtube.comcerritos.edu

The transition away from phthalates like Di(2-ethylhexyl) phthalate (B1215562) (DEHP) has been a major trend in the polymer industry. researchgate.net This evolution is driven by regulatory actions and market demand for materials used in sensitive applications such as medical devices, toys, and food packaging. wikipedia.orgmade-in-china.com This has paved the way for a new generation of non-phthalate plasticizers, including citrates, benzoates, and trimellitates.

Among these, alicyclic esters have carved out a strategic niche. This group primarily includes hydrogenated phthalates, known as cyclohexane-1,2-dicarboxylates. A prominent example is Diisononyl cyclohexane-1,2-dicarboxylate (DINCH), which is produced by the hydrogenation of diisononyl phthalate (DINP). wikipedia.org These hydrogenated versions, where the aromatic ring is converted to a saturated cyclohexane (B81311) ring, have been extensively studied and are valued for their favorable safety profiles. wikipedia.orgcpsc.gov

This compound fits within this strategic landscape as an unsaturated analog. The presence of the double bond in the cyclohexene ring can influence its physical and chemical properties, such as its interaction with the polymer matrix and its own reactivity, offering a different balance of performance characteristics compared to its fully saturated (hydrogenated) counterparts like Di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate (DEHCH). researchgate.net

Table 1: Comparison of Related Alicyclic Plasticizers This table presents data for closely related and commercially significant alicyclic plasticizers to provide context for the properties of this compound.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Diisononyl cyclohexane-1,2-dicarboxylate | DINCH | C26H48O4 | 424.7 | 166412-78-8 |

| Di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate | DEHCH | C24H44O4 | 396.6 | 84731-70-4 |

| Diethyl cyclohex-4-ene-1,2-dicarboxylate | - | C12H18O4 | 226.27 | 4841-85-4 |

Data sourced from references researchgate.netwikipedia.orgcpsc.govnih.gov

The research significance of this compound lies in its potential to act as an efficient and safer plasticizer. Scientific investigations focus on several key areas. Firstly, the synthesis process itself is a subject of study, with an emphasis on green chemistry principles such as atom economy and the use of renewable feedstocks. sigmaaldrich.com

Secondly, its performance as a plasticizer in PVC and other polymers is a critical area of research. This involves evaluating its compatibility with the polymer, its efficiency in reducing the glass transition temperature, and its long-term stability, including resistance to migration and extraction. Research has shown that the performance of similar alicyclic plasticizers, like DEHCH, in PVC is comparable to that of traditional phthalates, demonstrating excellent mechanical properties and low volatility. researchgate.net

Future research will likely focus on a more detailed toxicological assessment to fully establish its safety profile. Furthermore, the unique reactivity of the cyclohexene ring could be exploited for further functionalization, potentially leading to plasticizers with tailored properties or the ability to be chemically anchored into the polymer matrix, thus preventing migration. As the demand for sustainable and non-toxic materials continues to grow, this compound and related alicyclic esters are poised to play an increasingly important role in the future of materials science. nih.gov

Table 2: Key Precursors and Related Compounds

| Compound Name | Role/Relation | Molecular Formula | CAS Number |

|---|---|---|---|

| Cyclohex-4-ene-1,2-dicarboxylic acid | Precursor Acid | C8H10O4 | 88-98-2 |

| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | Intermediate | C8H8O3 | 85-43-8 |

| Octanol | Precursor Alcohol | C8H18O | 111-87-5 |

| Dioctyl phthalate | Phthalate Analogue | C24H38O4 | 117-81-7 |

Data sourced from references sigmaaldrich.comatamanchemicals.com

Properties

CAS No. |

7042-40-2 |

|---|---|

Molecular Formula |

C24H42O4 |

Molecular Weight |

394.6 g/mol |

IUPAC Name |

dioctyl cyclohex-4-ene-1,2-dicarboxylate |

InChI |

InChI=1S/C24H42O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,21-22H,3-12,15-20H2,1-2H3 |

InChI Key |

WWNWIBTTWTVLMZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC(=O)C1CC=CCC1C(=O)OCCCCCCCC |

Canonical SMILES |

CCCCCCCCOC(=O)C1CC=CCC1C(=O)OCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Cyclohexene 1,2 Dicarboxylates

Direct Synthesis of Cyclohexene-1,2-dicarboxylic Acid and its Diesters

The principal route to dioctyl cyclohex-4-ene-1,2-dicarboxylate begins with the formation of the cyclohexene (B86901) ring system, which is subsequently converted to the desired diester.

Diels-Alder Cycloaddition Reactions for Cyclohexene Ring Formation

The foundational step in the synthesis is the construction of the six-membered cyclohexene ring. The Diels-Alder reaction, a powerful and widely utilized [4+2] cycloaddition, is the key transformation employed for this purpose. researchgate.net This reaction offers a reliable method for forming the ring with excellent control over the resulting stereochemistry. researchgate.net

The archetypal reactants for this synthesis are 1,3-butadiene (B125203), serving as the conjugated diene, and maleic anhydride (B1165640), the dienophile. researchgate.netnist.gov The reaction is a concerted process, meaning that the new carbon-carbon bonds are formed in a single step through a cyclic transition state. researchgate.netmasterorganicchemistry.com This concerted mechanism is thermally allowed and is a cornerstone of pericyclic reactions. researchgate.net

In a typical laboratory or industrial setting, 1,3-butadiene, which is a gas at room temperature, is often generated in situ to facilitate handling. nih.gov A common precursor is 3-sulfolene (B121364) (butadiene sulfone), a stable solid that, upon heating, undergoes a cheletropic elimination to release 1,3-butadiene and sulfur dioxide. nih.govquora.com This in situ generation allows for a controlled release of the diene into the reaction mixture.

The dienophile, maleic anhydride, is particularly effective due to the presence of two electron-withdrawing carbonyl groups, which makes its double bond electron-deficient and thus more reactive towards the electron-rich diene. nih.gov The reaction is typically carried out in a high-boiling solvent such as xylenes (B1142099) to achieve the temperatures necessary for the decomposition of 3-sulfolene and to facilitate the cycloaddition. nih.gov

A significant advantage of the Diels-Alder reaction is its high degree of stereospecificity. The stereochemistry of the reactants is directly translated into the stereochemistry of the product. researchgate.netnih.gov In the reaction between 1,3-butadiene and maleic anhydride, the cis geometry of the dienophile is retained in the product, leading to the formation of cis-4-cyclohexene-1,2-dicarboxylic anhydride. nist.govnih.gov

The reaction also exhibits stereoselectivity, with a preference for the endo transition state over the exo transition state. quora.com This preference is attributed to secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile in the transition state. This leads to the formation of the endo adduct as the major product. The resulting cis-configuration of the carboxyl groups is a crucial feature that is carried through to the final this compound product.

Esterification Processes for Dioctyl Cyclohexene-1,2-dicarboxylate Synthesis

Following the formation of cyclohex-4-ene-1,2-dicarboxylic acid (obtained by the hydrolysis of the corresponding anhydride), the next critical step is the esterification with octanol (B41247) to yield the dioctyl ester. This transformation is typically achieved through Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com

Generally, in esterification reactions, the reactivity of alcohols follows the order of primary > secondary > tertiary, primarily due to steric hindrance. researchgate.net Primary alcohols, such as 1-octanol, react more readily than branched isomers like 2-ethylhexanol. However, the properties of the final diester product, which are influenced by the structure of the alcohol, often dictate the choice of isomer.

To drive the reversible esterification reaction towards the product side, an excess of the alcohol is often used. masterorganicchemistry.com Another critical aspect of optimization is the continuous removal of water, a byproduct of the reaction, which can be achieved through azeotropic distillation.

Table 1: Influence of Alcohol Isomer on Esterification Yield (Illustrative Data)

| Octanol Isomer | Alcohol Type | Relative Reaction Rate (Predicted) | Expected Yield |

| 1-Octanol | Primary | High | High |

| 2-Octanol | Secondary | Moderate | Moderate |

| 2-Ethyl-1-hexanol | Primary (branched) | High | High |

| tert-Octanol | Tertiary | Low | Low |

Note: This table provides illustrative data based on general principles of chemical reactivity. Actual yields would depend on specific optimized reaction conditions.

Traditional acid catalysts for esterification, such as sulfuric acid and p-toluenesulfonic acid, are effective but can be corrosive and difficult to separate from the reaction mixture. In recent years, Brønsted acidic ionic liquids (BAILs) have emerged as promising alternative catalysts. These catalysts are salts that are liquid at or near room temperature and possess acidic protons.

BAILs offer several advantages, including low volatility, thermal stability, and the potential for recyclability. They can act as both the catalyst and, in some cases, the solvent for the reaction. The use of BAILs can lead to high conversion rates and selectivity in esterification reactions under relatively mild conditions. For the synthesis of dicarboxylate esters, BAILs can facilitate the reaction with high efficiency. After the reaction, the non-polar ester product can often be easily separated from the polar ionic liquid phase by decantation, simplifying the purification process and allowing for the potential reuse of the catalyst.

Table 2: Comparison of Catalysts for Esterification (General)

| Catalyst | Type | Advantages | Disadvantages |

| Sulfuric Acid | Homogeneous Mineral Acid | High activity, low cost | Corrosive, difficult to separate, waste generation |

| p-Toluenesulfonic Acid | Homogeneous Organic Acid | Solid, easier to handle than H₂SO₄ | Corrosive, requires separation |

| Brønsted Acidic Ionic Liquids | Homogeneous Ionic Liquid | Recyclable, non-volatile, often less corrosive, easy product separation | Higher initial cost |

Hydrogenation-Based Routes to Cyclohexane (B81311) Dicarboxylates as Analogues

The conversion of aromatic phthalate (B1215562) diesters to their alicyclic, or cyclohexane-based, counterparts is a significant industrial process, primarily driven by the need for non-phthalate plasticizers. The core of this transformation is the catalytic hydrogenation of the aromatic ring.

The catalytic hydrogenation of dioctyl phthalate (DOP) is a primary industrial route to produce its alicyclic analogue, di(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DOCH), also known as DEHHP. researchgate.netnsrrc.org.tw This process involves the saturation of the aromatic benzene (B151609) ring of the phthalate molecule while preserving the ester functionalities. The reaction is challenging because the aromatic ring is resonance-stabilized, making it difficult for hydrogen to attack and initiate hydrogenation. researchgate.netrsc.org Consequently, this transformation typically requires robust catalytic systems and specific reaction conditions to achieve high conversion and selectivity. researchgate.netrsc.org

The hydrogenation can be viewed as a cascade reaction system, where the aromatic ring is first partially hydrogenated to form an intermediate, bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate, before further reduction to the fully saturated dioctyl cyclohexane-1,2-dicarboxylate. researchgate.net Achieving complete conversion to the saturated product is crucial for applications where the presence of residual aromatic compounds is undesirable. nsrrc.org.tw

The efficiency of phthalate hydrogenation hinges on the catalyst employed. Supported metal catalysts, where metal nanoparticles are dispersed on a high-surface-area support material, are standard in these heterogeneous reactions. researchgate.netlibretexts.org

Supported Nickel Catalysts: Nickel-based catalysts are a cost-effective option for various hydrogenation reactions due to nickel's intrinsic ability to activate hydrogen. mdpi.com Supported nickel catalysts have been successfully used for the hydrogenation of DOP. researchgate.net For instance, a Nickel/Montmorillonite (Ni/MMT-AE) catalyst, prepared via an ammonia (B1221849) evaporation method, demonstrated excellent activity and stability, proving reusable for up to ten cycles under demanding reaction conditions. researchgate.net

Rhodium-Nickel and Rhodium-Based Systems: To enhance performance and reduce the reliance on expensive noble metals like rhodium (Rh), bimetallic catalysts have been developed. rsc.org Rhodium-nickel (Rh-Ni) bimetallic nanoparticles supported on aluminated mesoporous silica (B1680970) (Al-SBA-15) have shown high efficacy. rsc.orgrsc.org In these systems, rhodium acts as the primary agent for breaking the conjugation of the aromatic ring, while nickel facilitates the subsequent hydrogenation of intermediates to the saturated cyclohexane ring. rsc.org The introduction of nickel helps reduce the required amount of rhodium and can increase the number of active metal sites by decreasing the bimetallic nanoparticle size. rsc.org

A highly effective system was developed using rhodium supported on an aluminum-modified mesocellular foam (Al-MCF). nsrrc.org.twrsc.org A catalyst with 1 wt% Rh on an Al-MCF support achieved 100% conversion of DOP to its saturated analogue at 80°C and 68 atm of H₂ pressure within one hour, whereas a similar catalyst without the aluminum modification yielded only 29% conversion under the same conditions. nsrrc.org.twrsc.org

| Catalyst System | Substrate | Key Findings | Reference |

|---|---|---|---|

| Rh0.5Ni1.5/Al-SBA-15 | Dimethyl Phthalate (DMP) | Achieved 84.4% reaction yield with high cis-selectivity (97.5%) in water at 80°C and 1000 psi H₂. | rsc.orgthieme-connect.com |

| 1 wt% Rh/Al-MCF | Dioctyl Phthalate (DOP) | Achieved 100% conversion to DEHHP at 80°C and 68 atm H₂ in one hour. | nsrrc.org.twrsc.org |

| 1 wt% Rh/MCF (unmodified) | Dioctyl Phthalate (DOP) | Yielded only 29% conversion under the same conditions as the Al-modified version. | nsrrc.org.tw |

| Ru-La/γ-Al2O3 | Dioctyl Phthalate (DOP) | Demonstrated >99.5% conversion at 150°C and 10 MPa H₂. | gychbjb.com |

| Ni/MMT-AE | Dioctyl Phthalate (DOP) | Showed excellent activity and stability, reusable for ten cycles under harsh conditions. | researchgate.net |

The success of catalytic hydrogenation is a delicate balance of catalyst design and operational parameters.

Catalyst Properties:

Support Material: The support not only provides a surface for dispersing the metal but can also actively participate in the reaction. Aluminated supports like Al-SBA-15 and Al-MCF can introduce Brønsted and Lewis acid sites, which enhance reaction efficiency by promoting the adsorption of the phthalate substrate onto the catalyst surface. nsrrc.org.twrsc.org The pore size of the support is also critical, as it must be large enough for the bulky dioctyl phthalate molecule to access the active metal sites. researchgate.net

Metal-Support Interaction: A stronger interaction between the metal and the support, as observed when aluminum is incorporated into MCF, can significantly boost catalytic activity. nsrrc.org.twrsc.org

Metal Composition: In bimetallic systems like Rh-Ni, the ratio of the metals is crucial. An optimal ratio exists to maximize activity; an excess of the secondary metal (e.g., Ni) can end up covering the active sites of the primary metal (e.g., Rh), leading to decreased performance. rsc.org

Reaction Parameters:

Hydrogen Pressure: Higher hydrogen pressure generally leads to increased reaction rates. This is attributed to the higher solubility of hydrogen in the reaction medium, ensuring a greater availability of hydrogen at the catalyst surface. rsc.org

Temperature: Increasing the reaction temperature typically accelerates the reaction. For example, in the hydrogenation of dimethyl phthalate using a Rh/Al₅-SBA-15 catalyst, increasing the temperature from 60°C to 80°C resulted in a significant increase in the reaction yield. rsc.org

Reaction Time: Conversion increases with reaction time until the substrate is fully consumed. Studies show a clear trend of increasing product yield as the reaction duration is extended. rsc.org

| Parameter | Condition Change | Observed Effect | Catalyst/System | Reference |

|---|---|---|---|---|

| H₂ Pressure | Increased | Reaction efficiency increased due to higher H₂ solubility. | Rh0.5Ni1.5/Al5-SBA-15 | rsc.org |

| Temperature | Increased from 60°C to 80°C | Reaction yield of DMCHDA increased from 87.5% to a higher value. | Rh/Al5-SBA-15 | rsc.org |

| Reaction Time | Increased | Product yield increased progressively. | Rh0.5Ni1.5/Al5-SBA-15 | rsc.org |

| Catalyst Support | Al-modification of MCF | Conversion of DOP increased from 29% to 100%. | 1 wt% Rh | nsrrc.org.tw |

Emerging Sustainable Synthesis Pathways for Cyclohexane Dicarboxylate Motifs

In response to the need for greener chemical processes, research has focused on developing synthetic routes that utilize renewable, bio-based feedstocks instead of traditional petrochemicals.

An innovative and sustainable route has been developed for cyclohexane-based plasticizers using diacetone alcohol and fumarates as starting materials. dicp.ac.cn This multi-step process bypasses the need for aromatic precursors entirely.

The key steps in this bio-based pathway are:

Hydrogenation of Diacetone Alcohol: Bio-based diacetone alcohol is hydrogenated using a Raney Ni catalyst to produce 2-methyl-2,4-pentanediol with high efficiency (up to 97% yield at 40°C). dicp.ac.cn

One-Step Dehydration/Diels-Alder Reaction: The resulting diol undergoes an acid-catalyzed dehydration to form a 1,3-diene intermediate. This diene immediately reacts in situ with a fumarate (B1241708) ester (e.g., diethyl fumarate or di(2-ethylhexyl) fumarate) via a Diels-Alder cycloaddition. This one-step reaction efficiently forms the core cyclohexene dicarboxylate structure. dicp.ac.cn

Final Hydrogenation: The double bond within the newly formed cyclohexene ring can be subsequently hydrogenated using a Pd/C catalyst to yield the fully saturated di(2-ethylhexyl) 3,5-dimethylcyclohexane-1,2-dicarboxylate. dicp.ac.cn

This pathway represents a significant step towards sustainable chemical production, creating a valuable alicyclic ester from renewable resources. dicp.ac.cn

Advanced Analytical Characterization and Quantification of Dioctyl Cyclohex 4 Ene 1,2 Dicarboxylate

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Isomeric Differentiation

A combination of spectroscopic and chromatographic methods provides a comprehensive approach to the analysis of Dioctyl cyclohex-4-ene-1,2-dicarboxylate. These techniques allow for definitive structural assignment, identification of functional groups, confirmation of molecular weight, and separation of complex isomeric mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignments (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the this compound molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms. For this compound, the spectrum can be divided into regions corresponding to the cyclohexene (B86901) ring and the two octyl ester chains. Due to the symmetry in the cyclohexene ring, there are three distinct sets of proton environments. docbrown.info The olefinic protons (=C-H) on the double bond are expected to appear in the downfield region, typically around 5.7 ppm. The allylic protons (CH adjacent to the double bond) and the methine protons (CH-COO) would resonate at approximately 2.0-3.5 ppm. docbrown.infochemicalbook.com The protons of the two octyl chains would show a characteristic triplet for the terminal methyl (-CH₃) group around 0.9 ppm, a complex multiplet for the methylene (B1212753) (-CH₂-) groups between 1.2-1.6 ppm, and a triplet for the methylene group attached to the oxygen atom (-O-CH₂-) around 4.1 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon environments. For the cyclohexene ring, three distinct signals are expected: one for the two equivalent olefinic carbons (C=C) around 125-127 ppm, and two signals for the four equivalent saturated carbons in the ring. docbrown.info The carboxyl carbon (C=O) of the ester group typically resonates in the range of 165-175 ppm. princeton.edu The carbons of the octyl chains would appear in the upfield region, with the terminal methyl carbon at approximately 14 ppm and the various methylene carbons between 22-32 ppm. The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) would be found further downfield, around 65 ppm. organicchemistrydata.org

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on analogous structures. Actual values may vary based on solvent and experimental conditions.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Olefinic Protons (=CH) | ~ 5.7 (m) | ~ 126 |

| Allylic/Methine Protons (-CH- & -CH₂-) | ~ 2.0 - 3.5 (m) | ~ 25-45 |

| Ester Methylene Protons (-O-CH₂-) | ~ 4.1 (t) | ~ 65 |

| Alkyl Methylene Protons (-(CH₂)₆-) | ~ 1.2 - 1.6 (m) | ~ 22-32 |

| Terminal Methyl Protons (-CH₃) | ~ 0.9 (t) | ~ 14 |

| Carbonyl Carbon (C=O) | N/A | ~ 172 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A strong, prominent peak will appear in the region of 1730-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the saturated ester functional group. pressbooks.pub The C-O single bond stretching vibrations of the ester will produce strong bands in the 1000-1300 cm⁻¹ region. pressbooks.pub The presence of the cyclohexene ring is confirmed by a medium-intensity C=C stretching vibration around 1650 cm⁻¹ and =C-H stretching absorptions just above 3000 cm⁻¹. libretexts.org The aliphatic C-H stretching vibrations from the octyl chains and the cyclohexene ring will be observed as strong absorptions in the 2850-2960 cm⁻¹ range. pressbooks.pubmdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For molecules with a center of symmetry, vibrations that are Raman active may be IR inactive, and vice versa. While this compound lacks a center of symmetry, Raman can still provide valuable data. The C=C stretch of the cyclohexene ring is often stronger and more easily identifiable in the Raman spectrum compared to the IR spectrum. researchgate.net Aromatic and unsaturated systems generally give rise to strong Raman signals. Studies on similar plasticizers like dioctyl phthalate (B1215562) (DEHP) have utilized Raman spectroscopy for identification and quantification. researchgate.netnih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester C=O | Stretch | 1730 - 1740 | Strong |

| Alkene C=C | Stretch | ~ 1650 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Olefinic =C-H | Stretch | 3020 - 3100 | Medium |

| Ester C-O | Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it becomes a highly sensitive method for identifying and quantifying plasticizers. researchgate.net

The molecular ion peak [M]⁺ would confirm the compound's molecular weight. The fragmentation of long-chain esters in MS is well-characterized and typically involves two main pathways: α-cleavage and McLafferty rearrangement. jove.com

α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. A common fragmentation would be the loss of the octyloxy group (-O-C₈H₁₇) or the entire octyl group (-C₈H₁₇), leading to significant fragment ions.

McLafferty Rearrangement: This is a characteristic fragmentation for long-chain esters containing γ-hydrogens. It involves the transfer of a hydrogen atom from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule (octene in this case), resulting in a charged enol fragment.

Cyclohexene Ring Fragmentation: Fragmentation can also occur within the cyclohexene ring itself, often through a retro-Diels-Alder reaction, which would lead to the loss of ethylene (B1197577) (C₂H₄) from the molecular ion.

Analysis of these characteristic fragment ions allows for the unambiguous identification of the compound and can help differentiate it from other plasticizers. nih.govacs.org

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography) for Mixture Resolution

This compound can exist as a mixture of isomers, including cis/trans diastereomers and positional isomers of the octyl chains (e.g., n-octyl vs. iso-octyl). Chromatographic techniques are essential for separating these complex mixtures.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like plasticizers. researchgate.netdntb.gov.ua When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of different isomers based on their boiling points and interactions with the stationary phase of the GC column. Different isomers will have slightly different retention times, enabling their resolution. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating compounds that are not sufficiently volatile for GC. For isomeric separation, specific HPLC columns and mobile phases are employed. walshmedicalmedia.com

Reversed-Phase HPLC (RP-HPLC): This is a common mode where a nonpolar stationary phase and a polar mobile phase are used. While standard C18 columns can provide some separation, specialized columns may be required for resolving closely related isomers.

Specialized Columns: Columns with different selectivities, such as phenyl-based or cholesterol-based stationary phases, can exploit subtle differences in the isomers' shapes and electronic properties (like π-π interactions) to achieve better separation. mtc-usa.comnacalai.com Normal-phase chromatography can also be effective for separating positional isomers. chromforum.org

Methodologies for Quantitative Determination in Environmental and Material Matrices

To accurately quantify this compound in complex samples like soil, water, or plastic materials, especially at low concentrations, effective sample preparation is paramount.

Sample Preparation Techniques for Trace Analysis (e.g., QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has gained widespread adoption for the analysis of contaminants in various matrices, including food, soil, and water. sepscience.comresearchgate.netnih.govnih.gov It is highly effective for extracting plasticizers prior to GC-MS or LC-MS analysis. researchgate.net

The QuEChERS procedure generally involves two main steps:

Extraction and Partitioning: A homogenized sample (e.g., 10g of soil or water) is placed in a centrifuge tube with an organic solvent, typically acetonitrile (B52724). chromatographyonline.commdpi.com Acetonitrile is effective because it is miscible with water, allowing for efficient extraction of analytes from the aqueous components of the sample. Subsequently, a mixture of salts, commonly anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is added. mdpi.com The MgSO₄ absorbs excess water, while the combination of salts induces phase separation between the water and the acetonitrile layer, partitioning the target analytes into the organic solvent. nih.govthermofisher.com The sample is then shaken vigorously and centrifuged to separate the layers. youtube.com

Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a smaller tube containing a mixture of dSPE sorbents. Common sorbents include primary secondary amine (PSA), which removes organic acids and other polar interferences, and C18, which removes nonpolar interferences like lipids. chromatographyonline.com Anhydrous MgSO₄ is also included to continue removing any residual water. The tube is vortexed and then centrifuged. The final cleaned-up extract is then ready for instrumental analysis. thermofisher.com This cleanup step is crucial for reducing matrix effects, which can interfere with accurate quantification. nih.gov

The QuEChERS method significantly reduces solvent consumption and sample preparation time compared to traditional extraction methods, making it a highly efficient and cost-effective approach for the trace analysis of this compound in environmental and material samples. sepscience.com

Coupled Chromatography-Mass Spectrometry Approaches for High-Resolution Quantification (e.g., GC-MS/MS, UHPLC-MS/MS)

The precise and sensitive quantification of this compound, particularly at trace levels in complex matrices, necessitates the use of advanced analytical techniques. Coupled chromatography-mass spectrometry methods, such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are indispensable tools for this purpose, offering exceptional selectivity and sensitivity.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In this method, the sample is first vaporized and separated based on its components' boiling points and interactions with a capillary column. The separated compounds then enter a tandem mass spectrometer, which acts as a highly specific detector. The first mass spectrometer (MS1) isolates the precursor ion characteristic of this compound. This isolated ion is then fragmented in a collision cell, and the resulting product ions are detected by the second mass spectrometer (MS2). This multiple reaction monitoring (MRM) process significantly reduces matrix interference and provides unambiguous identification and quantification. The use of gas chromatography with a mass spectrometer (GC-MS) is a validated method for identifying components in various samples, often relying on spectral libraries like the National Institute of Standards and Technology (NIST) for compound identification. researchgate.net

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) serves as a complementary and often superior technique, especially for compounds that may be thermally unstable or not sufficiently volatile for GC. The major advantage of LC-MS over GC-MS is its ability to separate polar, less volatile, and thermally labile compounds. nih.gov UHPLC utilizes columns with smaller particles, leading to higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov When coupled with MS/MS, it provides a robust platform for quantifying plasticizers and their metabolites.

While specific UHPLC-MS/MS methods for this compound are not extensively detailed in public literature, the methodology is well-established for analogous compounds like Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH). Research on DINCH has demonstrated the development of online HPLC-MS/MS methods for quantifying its metabolites in biological samples like urine. researchgate.net These methods are characterized by high selectivity and very low limits of quantification (LOQ), showcasing the power of the technique. researchgate.net The approach involves isotope dilution, where a stable isotope-labeled internal standard is used to ensure high accuracy. Such methods can achieve excellent linearity (R² > 0.99) and precision for related analytes. nih.gov

Table 1: Performance Characteristics of an Analogous HPLC-MS/MS Method for Plasticizer Metabolite Quantification researchgate.net Data based on the analysis of Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) metabolites, demonstrating typical performance achievable for related compounds.

| Analyte (Metabolite) | Limit of Quantification (LOQ) (µg/L) | Mean Concentration (µg/L) | Maximum Concentration (µg/L) |

| OH-MINCH | 0.05 - 0.1 | 0.71 | 3.69 |

| cx-MINCH | 0.05 - 0.1 | 0.61 | 2.82 |

| oxo-MINCH | 0.05 - 0.1 | 0.33 | 1.05 |

Characterization of this compound within Polymer Systems

The performance of this compound as a plasticizer is fundamentally linked to its physical and chemical interactions within a polymer matrix. Techniques such as spectroscopic and thermal analysis are critical for elucidating these interactions and predicting the material's processing behavior and final properties.

Spectroscopic Analysis of Polymer-Plasticizer Interactions (e.g., ATR-FTIR)

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) is a non-destructive spectroscopic technique ideal for analyzing the surface of polymer films and composites. It probes the molecular vibrations within a sample to identify functional groups and study intermolecular interactions. When this compound is incorporated into a polymer like Polyvinyl Chloride (PVC), ATR-FTIR can be used to monitor the interactions between the plasticizer and the polymer chains.

The key functional groups of this compound are its ester carbonyl (C=O) groups. In its pure state, the infrared spectrum of the plasticizer will show a characteristic C=O stretching vibration at a specific wavenumber. When blended with a polymer, interactions such as hydrogen bonding between the plasticizer's carbonyl oxygen and specific sites on the polymer chain (e.g., the C-H groups in PVC) can occur. These interactions typically cause a shift in the C=O stretching band to a lower wavenumber (a redshift). The magnitude of this shift can provide qualitative information about the strength and nature of the polymer-plasticizer interaction. Conversely, a lack of interaction or phase separation might result in a spectrum that is a simple superposition of the two individual components with no significant peak shifts.

Table 2: Illustrative ATR-FTIR Wavenumber Shifts for Polymer-Plasticizer Interaction Analysis This table presents hypothetical data to illustrate the expected changes in IR spectra when a plasticizer interacts with a polymer matrix.

| Functional Group | Wavenumber (Pure Plasticizer) | Wavenumber (Plasticizer in Polymer) | Interpretation |

| Ester Carbonyl (C=O) Stretch | ~1735 cm⁻¹ | ~1725 cm⁻¹ | Redshift indicates interaction (e.g., hydrogen bonding) between plasticizer and polymer matrix. |

| Polymer C-H Stretch | ~2920 cm⁻¹ | ~2915 cm⁻¹ | Slight shift may indicate changes in the polymer's local environment due to plasticizer presence. |

Thermal Analysis for Assessing Processing Behavior (e.g., Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. It is a critical tool for assessing the thermal stability of plasticized polymers and understanding their degradation behavior, which directly relates to their processing window and service life.

When a plasticized polymer is analyzed by TGA, the resulting thermogram (a plot of mass vs. temperature) provides valuable information. Plasticizers are generally less thermally stable than the polymers they modify. Therefore, the first weight loss step in the TGA curve of a plasticized polymer often corresponds to the volatilization or decomposition of the plasticizer. The temperature at which this occurs is an indicator of the plasticizer's permanence.

The subsequent degradation steps relate to the polymer itself. The presence of a plasticizer can alter the thermal stability of the polymer. For instance, studies on PVC plasticized with di(2-ethyl hexyl)phthalate (DEHP) show that the thermal decomposition of the blend occurs in distinct steps. scielo.br The addition of the plasticizer lowers the onset temperature of degradation compared to the rigid polymer. TGA can precisely quantify the temperatures at which specific percentages of weight loss occur (e.g., T5, T10, T50), providing clear metrics for comparing the thermal stability of different formulations. This data is essential for determining the maximum processing temperature a plasticized polymer can withstand without significant degradation.

Table 3: Thermogravimetric Analysis (TGA) Data for PVC/PMMA Blends with Varying Plasticizer Content scielo.br Data based on the analysis of PVC/PMMA (50/50) blends with Di(2-ethyl hexyl)phthalate (DEHP) as a plasticizer, illustrating the typical effect of a plasticizer on thermal stability.

| Plasticizer Content (wt%) | T₅ (°C) (Temp. at 5% Weight Loss) | T₁₀ (°C) (Temp. at 10% Weight Loss) | T₅₀ (°C) (Temp. at 50% Weight Loss) |

| 0 | 275 | 290 | 365 |

| 15 | 240 | 260 | 350 |

| 30 | 225 | 245 | 340 |

| 50 | 200 | 220 | 325 |

Report on the Availability of Information for "this compound"

Following a comprehensive search for information focusing solely on the chemical compound "this compound" for the specified applications, it has been determined that there is a significant lack of publicly available data for this specific molecule in end-use consumer and industrial sectors.

The compound, characterized by the "-ene" suffix indicating a double bond within its cyclohexyl ring, appears in scientific literature and patents primarily as a chemical intermediate. The manufacturing process for more common, commercially available non-phthalate plasticizers, such as Di(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH or DOCH), often involves the creation of a cyclohexene precursor which is then hydrogenated to produce the final, saturated compound. This saturated form is more stable and is the version for which extensive application and performance data exists.

Consequently, detailed research findings, performance data in polymeric materials, and information regarding its integration into food contact materials, toys, or flooring specifically for This compound could not be located. The available scientific and regulatory information consistently refers to its saturated analogues (e.g., DEHCH, DINCH).

Given the strict requirement to focus solely on "this compound" and to not introduce information on other compounds, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. Fulfilling the request would require substituting data from related but chemically distinct compounds, which would be misleading and violate the core instructions of the prompt.

Therefore, the requested article cannot be generated at this time due to the absence of specific data for the target compound in the specified applications.

Applications of Dioctyl Cyclohex 4 Ene 1,2 Dicarboxylate in Non Medical Industrial Sectors

Comparative Studies with Other Commercial and Emerging Plasticizers

Dioctyl cyclohex-4-ene-1,2-dicarboxylate, a tetrahydrophthalate ester, represents an intermediate class of plasticizers between the widely used aromatic phthalates, such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP), and their fully hydrogenated cycloaliphatic counterparts, like Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH). While direct, extensive comparative studies focusing solely on this compound are limited in publicly available research, its performance and characteristics can be inferred by examining the properties of its chemical relatives, DEHP and DINCH. These compounds are the benchmark commercial plasticizer and its prominent emerging replacement, respectively.

Evaluation of Performance Parameters in Industrial Contexts

The industrial utility of a plasticizer is determined by its ability to impart flexibility, durability, and processability to a polymer, most commonly Polyvinyl Chloride (PVC). Key performance indicators include plasticizing efficiency, mechanical properties of the final product, and thermal stability.

Research Findings:

Studies comparing traditional phthalates like DEHP (also known as Dioctyl phthalate or DOP) with cycloaliphatic plasticizers like DINCH provide a framework for evaluating performance. DEHP is a well-established, low-cost general-purpose plasticizer known for its excellent plasticizing efficiency. atamankimya.comresearchgate.net However, concerns over its toxicological profile have driven the adoption of alternatives. mdpi.comnih.gov

DINCH, a non-phthalate plasticizer, is considered a safer alternative and has been approved for sensitive applications such as food packaging, medical devices, and toys. nih.govnih.gov Comparative studies show that DINCH offers a balanced property profile. While DEHP might offer slightly better plasticizing efficiency in some contexts, DINCH provides superior performance in terms of low-temperature flexibility, better resistance to extraction, and lower volatility. siliconeoil.com.cn

One study evaluated a polymeric plasticizer system using Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DOCH), the fully saturated version of the subject compound, as a solvent. The results indicated that the PVC compound plasticized with this system exhibited higher thermal stability compared to the one plasticized with DOP. scielo.br The degradation onset of the plasticizer occurred at a higher temperature, suggesting that the cycloaliphatic structure contributes to improved heat resistance. scielo.brresearchgate.net

The mechanical properties of PVC plasticized with these different compounds vary. Generally, increasing the concentration of a plasticizer like DOP leads to a decrease in Shore hardness and tensile strength, while significantly increasing the elongation at break, which indicates enhanced flexibility. bastone-plastics.com Formulations with DINCH have been shown to yield flexible PVC with mechanical properties suitable for demanding industrial applications, supporting its viability as a substitute for DEHP. researchgate.net

Interactive Data Table: Comparative Performance of Plasticizers in PVC

| Performance Parameter | Di(2-ethylhexyl) phthalate (DEHP/DOP) | Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) | Key Findings |

| Plasticizing Efficiency | High | Good, sometimes slightly lower than DEHP | DEHP is highly effective at softening PVC. atamankimya.commdpi.com DINCH provides comparable efficiency for most applications. researchgate.net |

| Mechanical Properties | Good tensile strength, high elongation | Good tensile strength, excellent flexibility | Both provide good mechanical performance. DINCH is noted for imparting very interesting properties for industrial use. researchgate.net |

| Thermal Stability | Standard | Higher than DEHP | Cycloaliphatic plasticizers like DOCH (a close relative) show higher thermal stability than DOP. scielo.br |

| Low-Temperature Performance | Good | Excellent | DINCH generally provides better flexibility at low temperatures compared to DEHP. |

| Volatility | Moderate | Lower than DEHP | DINCH is less volatile, which is beneficial for long-term product stability. siliconeoil.com.cn |

Assessment of Migration Characteristics from Polymer Matrices

A critical parameter for plasticizers, especially in applications involving direct contact with food, liquids, or skin, is their tendency to migrate out of the polymer matrix. Low migration is highly desirable to maintain the product's integrity and prevent contamination of surrounding media.

Research Findings:

Migration is influenced by the plasticizer's molecular weight, its compatibility with the polymer, and the nature of the contact medium (e.g., fatty or aqueous). mdpi.com Phthalates like DEHP have been the subject of numerous migration studies due to their widespread use and potential health concerns. foodpackagingforum.orgresearchgate.net

Studies have shown that DEHP can migrate from PVC packaging into food, particularly fatty foods like cheese and meat. foodpackagingforum.orgresearchgate.net In some cases, the amount of migrated DEHP exceeded regulatory limits. foodpackagingforum.org The migration of another common plasticizer, di-(2-ethylhexyl) adipate (B1204190) (DEHA), from PVC cling films into fatty food simulants was also found to be significant. nih.gov

In contrast, alternative plasticizers like DINCH are specifically designed and marketed for their lower migration potential. nih.gov Their higher molecular weight and different chemical structure result in better permanence within the PVC matrix. Comparative studies have consistently demonstrated that the migration of DINCH is significantly lower than that of DEHP, which is a key reason for its adoption in sensitive applications. siliconeoil.com.cn The evaluation of plasticizer migration from printed plastic films into aquatic environments also highlights that various components can leach from plastics over time, emphasizing the need for low-migration additives. mdpi.comresearchgate.net

Interactive Data Table: Comparative Migration Characteristics of Plasticizers

| Characteristic | Di(2-ethylhexyl) phthalate (DEHP/DOP) | Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) | Key Findings |

| Migration into Fatty Foods | Significant | Low | DEHP shows a higher tendency to migrate into fatty foods compared to DINCH. siliconeoil.com.cnfoodpackagingforum.orgresearchgate.net |

| Migration into Aqueous Media | Low | Very Low | Migration into water-based simulants is generally low for most plasticizers. nih.gov |

| Regulatory Status | Use is restricted in many applications (e.g., toys, food contact) | Approved for food contact and medical applications | DINCH is considered a safer alternative due to its lower toxicity and migration profile. nih.gov |

| Overall Permanence | Moderate | High | The cycloaliphatic structure and higher molecular weight of DINCH contribute to its lower volatility and migration. siliconeoil.com.cn |

Environmental Chemistry and Degradation Pathways of Alicyclic Dicarboxylates

Environmental Occurrence and Distribution Studies

Alicyclic dicarboxylates are released into the environment through various pathways, including leaching from consumer products and disposal in landfills. Their presence has been documented in various environmental matrices, indicating their widespread distribution.

Indoor dust has been identified as a significant reservoir for a variety of plasticizers, including alicyclic dicarboxylates. nih.govresearchgate.net This is a direct consequence of their use in numerous indoor applications such as flooring, toys, and food contact materials. mdpi.comnih.gov

Studies across multiple countries have consistently detected alternative plasticizers in indoor dust samples. For instance, a study of house dust from five countries found that DINCH, among other non-phthalate plasticizers, was detected in 100% of the samples, indicating its ubiquitous presence in the indoor environment. nih.gov Another study focusing on various indoor environments in the EU, including homes, offices, and daycare centers, also reported the prevalent detection of DINCH. nih.gov The concentrations of these plasticizers can vary significantly depending on the location, the types of products present, and ventilation rates. For example, a European review noted that DiNP, a related dicarboxylate, had median/mean concentrations in settled dust ranging from 0.3 to 955 µg/g. diva-portal.org The presence of these compounds in indoor dust is a potential route for human exposure through ingestion and dermal absorption. nih.gov

Table 1: Detection of Alicyclic Dicarboxylate Plasticizers in Indoor Dust

| Plasticizer | Environment | Detection Frequency | Concentration Range (µg/g) | Reference |

|---|---|---|---|---|

| DINCH | House Dust (Multi-country) | 100% | - | nih.gov |

| DINCH | Homes, Offices, Daycare Centers (EU) | High | - | nih.gov |

| DiNP | Settled Dust (EU Review) | High | 0.3 - 955 | diva-portal.org |

| DEHT | House Dust (Multi-country) | High | - | nih.gov |

Plasticizers like alicyclic dicarboxylates are not chemically bound to the polymer matrix of products. nih.govnih.gov This physical incorporation allows them to migrate to the surface of the material and subsequently leach into the surrounding environment, including air, water, and food. nih.govoaepublish.comeldonjames.com The rate of leaching is influenced by several factors, such as the type of polymer, the concentration of the plasticizer, temperature, and the nature of the contacting medium (e.g., fatty foods). nih.gov

Mechanistic Investigations of Biodegradation and Abiotic Degradation

The environmental persistence of alicyclic dicarboxylates is determined by their susceptibility to both biological and non-biological degradation processes.

The biodegradation of ester plasticizers is a critical process for their removal from the environment and is primarily initiated by microbial activity. mdpi.comresearchgate.net The most common initial step in the breakdown of these compounds is the enzymatic hydrolysis of the ester bonds. nih.govnih.govnih.govresearchgate.netresearchgate.netfrontiersin.org

Microorganisms, including bacteria and fungi, produce enzymes such as esterases and lipases that catalyze this hydrolysis. mdpi.comnih.govnih.gov This reaction cleaves the ester linkages, releasing the corresponding alcohol and the dicarboxylic acid or a monoester intermediate. nih.govresearchgate.net For example, the degradation of phthalate (B1215562) acid esters (PAEs) is known to proceed through the formation of a monoester phthalate, which is then further hydrolyzed to phthalic acid. mdpi.comnih.govfrontiersin.org Enzymes that hydrolyze plasticizers can be classified into different types; some hydrolyze only one ester bond, while others can act on the monoester or even both ester bonds of the diester. nih.govnih.govresearchgate.net

Following the initial hydrolysis, the resulting intermediates can undergo further biotransformation. The alkyl chains released as alcohols can be oxidized, and the cyclic dicarboxylic acid core can be further metabolized. nih.govresearchgate.net In some cases, oxidative biotransformation can occur directly on the plasticizer molecule, for instance, through the β-oxidation of the fatty acid side chains. nih.govacs.org This process involves the hydroxylation of the ester side chains, often catalyzed by monooxygenase enzymes. nih.govacs.org

The study of metabolites is crucial for understanding the complete degradation pathway and for assessing the potential environmental impact of the transformation products. For DINCH, several oxidative metabolites have been identified in human biomonitoring studies, which serve as biomarkers of exposure. nih.govnih.govresearchgate.net

Human metabolism studies have shown that after oral administration, DINCH is metabolized into its monoester, monoisononyl cyclohexane-1,2-dicarboxylate (MINCH), and subsequently to various oxidized monoester derivatives. mdpi.comacs.org These oxidative metabolites include cyclohexane-1,2-dicarboxylic acid-mono(hydroxy-isononyl) ester (MHNCH), cyclohexane-1,2-dicarboxylic acid-mono(oxo-isononyl) ester (MONCH), and cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester (MCOCH). nih.govresearchgate.netnih.govresearchgate.net The detection of these oxidized metabolites in urine confirms that oxidative biotransformation is a significant metabolic pathway for DINCH in humans. nih.govresearchgate.net These metabolites are generally more polar than the parent compound, which facilitates their excretion.

Table 2: Major Oxidative Metabolites of DINCH Identified in Human Biomonitoring Studies

| Metabolite Abbreviation | Full Chemical Name | Parent Compound | Reference |

|---|---|---|---|

| MINCH | Monoisononyl cyclohexane-1,2-dicarboxylate | DINCH | mdpi.comacs.org |

| MHNCH | Cyclohexane-1,2-dicarboxylic acid-mono(hydroxy-isononyl) ester | DINCH | nih.govresearchgate.net |

| MONCH | Cyclohexane-1,2-dicarboxylic acid-mono(oxo-isononyl) ester | DINCH | nih.govresearchgate.net |

| MCOCH | Cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester | DINCH | nih.govresearchgate.net |

In addition to biodegradation, alicyclic dicarboxylates can be transformed in the environment through abiotic processes such as photodegradation and hydrolysis. nih.govencyclopedia.pub

Photodegradation: This process involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. encyclopedia.pubnih.gov Polymers that absorb UV radiation can undergo chain scission and oxidation, leading to a reduction in molecular weight and changes in their physical properties. encyclopedia.pub While plasticizers themselves can be subject to photodegradation, this process can also be influenced by the polymer matrix they are in. For some phthalate esters, photodegradation in the presence of a catalyst like titanium dioxide (TiO2) has been shown to be an effective removal method, leading to byproducts through oxidation and hydrolysis. frontiersin.org

Hydrolysis: Abiotic hydrolysis is the cleavage of chemical bonds by the addition of water. For ester-containing compounds like dicarboxylate plasticizers, hydrolysis can occur, although it is generally a slow process under typical environmental pH and temperature conditions. nih.gov However, in certain environments, such as landfills with elevated temperatures and extreme pH values, hydrolysis can become a more significant degradation pathway for plasticizers. nih.gov Chemical hydrolysis can lead to the formation of the corresponding monoesters and dicarboxylic acid, similar to the initial step of biodegradation. nih.govencyclopedia.pub

Computational and Theoretical Studies on Dioctyl Cyclohex 4 Ene 1,2 Dicarboxylate

Molecular Modeling and Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are essential for elucidating the intrinsic properties of a molecule. acs.org These calculations solve approximations of the Schrödinger equation to determine electronic structure and predict a wide range of chemical and physical characteristics. unipd.it

The three-dimensional structure of DOCH is defined by its central cyclohexene (B86901) ring and two flexible dioctyl ester side chains. The cyclohexene ring is not planar and preferentially adopts a half-chair conformation to minimize steric and torsional strain. Quantum chemical calculations, such as geometry optimization, are used to find the lowest energy (most stable) conformation of the molecule. unipd.it These calculations can precisely determine bond lengths, bond angles, and dihedral angles.

Dioctyl cyclohex-4-ene-1,2-dicarboxylate is synthesized via a Diels-Alder reaction between a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride), followed by esterification with 2-ethylhexanol or n-octanol. The feasibility and concerted nature of the Diels-Alder reaction are explained by frontier molecular orbital (FMO) theory. masterorganicchemistry.com This theory posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. masterorganicchemistry.comucla.edu

For the reaction to be thermally allowed, the orbitals must overlap constructively, which requires matching symmetry. stereoelectronics.org In the case of butadiene and maleic anhydride (B1165640), the HOMO of the diene and the LUMO of the dienophile have the correct symmetry for bonding to occur simultaneously at both ends, leading to the formation of the six-membered ring in a single, concerted step. ucsb.eduuhcl.edu Quantum chemical calculations can determine the energies and shapes of these frontier orbitals. The energy gap between the diene's HOMO and the dienophile's LUMO is a key indicator of reactivity; a smaller gap generally leads to a faster reaction. stereoelectronics.org Electron-withdrawing groups on the dienophile, such as the anhydride group in maleic anhydride, lower the energy of its LUMO, narrowing the HOMO-LUMO gap and making it a highly reactive dienophile. stereoelectronics.orgucsb.edu

| Reactant | Frontier Orbital | Relative Energy Level | Role in Reaction | Interaction |

|---|---|---|---|---|

| 1,3-Butadiene (B125203) (Diene) | HOMO | High | Nucleophile (Electron Donor) | Favorable overlap leads to the formation of new sigma bonds in the cyclohexene ring. masterorganicchemistry.com |

| Maleic Anhydride (Dienophile) | LUMO | Low | Electrophile (Electron Acceptor) | |

| 1,3-Butadiene (Diene) | LUMO | Very High | N/A in standard reaction | Unfavorable interaction due to mismatched symmetry and/or large energy gap. |

| Maleic Anhydride (Dienophile) | HOMO | Very Low | N/A in standard reaction |

Molecular Simulations of Polymer-Plasticizer Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. acs.orgacs.org For polymer-plasticizer systems like DOCH in Polyvinyl Chloride (PVC), MD simulations can reveal detailed mechanisms of plasticization, compatibility, and plasticizer migration at the molecular level. researchgate.netchemrxiv.org

MD simulations model the behavior of a system containing multiple PVC chains and DOCH molecules. By calculating the forces between all atoms using a predefined force field, the simulation predicts the trajectory of each particle, revealing how the plasticizer molecules disperse and interact within the polymer matrix. acs.org

Compatibility between the plasticizer and the polymer is a crucial factor for effective plasticization. mdpi.com This can be computationally assessed by calculating two key parameters:

Solubility Parameter (δ): Based on the principle that "like dissolves like," materials with similar solubility parameters are likely to be miscible. The solubility parameter is related to the cohesive energy density, which can be calculated from an MD simulation. A smaller difference between the solubility parameters of the polymer (PVC) and the plasticizer (DOCH) indicates better compatibility. mdpi.comnih.gov

Interaction Energy (E_inter): This value quantifies the strength of the non-bonded interactions (van der Waals and electrostatic forces) between the polymer and plasticizer molecules. mdpi.com A more negative (stronger) interaction energy suggests favorable interactions and good compatibility. nih.gov Studies have shown that hydrogen bonds between the plasticizer's carbonyl groups and the α-hydrogen on the PVC chain are important for miscibility. mdpi.commdpi.com

| System | Solubility Parameter Difference (Δδ) [(J/cm³)^0.5] | Interaction Energy (kcal/mol) | Predicted Compatibility |

|---|---|---|---|

| PVC / Plasticizer A (High Compatibility) | Low (e.g., < 1.0) | Strongly Negative (e.g., -250) | Excellent |

| PVC / Plasticizer B (Moderate Compatibility) | Medium (e.g., 1.0 - 2.0) | Negative (e.g., -150) | Good |

| PVC / Plasticizer C (Low Compatibility) | High (e.g., > 2.0) | Slightly Negative or Positive (e.g., -50) | Poor |

Beyond compatibility, MD simulations can predict the performance of a plasticizer. Plasticizer efficiency is often defined by its ability to lower the glass transition temperature (Tg) of the polymer, thereby increasing its flexibility. mcmaster.cascielo.br Computationally, Tg can be estimated by simulating the polymer-plasticizer system at various temperatures and observing the change in properties like density or specific volume. acs.orgnih.gov A sharp change in the slope of the volume-temperature plot indicates the glass transition. A greater reduction in Tg for a given concentration signifies higher plasticizer efficiency. acs.org

Plasticizer mobility, which relates to its tendency to migrate out of the polymer over time, is another critical performance metric. mdpi.comdiva-portal.org High mobility is generally undesirable. MD simulations can predict mobility by calculating the diffusion coefficient of the plasticizer molecules within the polymer matrix. acs.orgnih.gov This is typically determined from the mean squared displacement (MSD) of the plasticizer molecules over the course of the simulation. A higher diffusion coefficient indicates greater mobility and a higher potential for migration. researchgate.netmdpi.com

Development of Quantitative Structure-Activity Relationships (QSAR) and Predictive Models for Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or environmental fate. researchgate.net For plasticizers like DOCH, QSAR models can be developed to predict properties such as toxicity, biodegradability, and bioaccumulation potential without extensive experimental testing. These models are crucial for screening new or alternative plasticizers and identifying potential "regrettable substitutions" where a replacement chemical turns out to be as harmful as the one it replaced. nih.govsu.se

The development of a QSAR model involves several steps:

Data Collection: A dataset of structurally diverse chemicals with reliable experimental data for a specific endpoint (e.g., acute toxicity to Daphnia magna) is compiled. researchgate.net

Descriptor Calculation: For each chemical, a set of numerical "molecular descriptors" is calculated. These descriptors represent different aspects of the molecular structure, such as size (molecular weight), shape, lipophilicity (log Kow), and electronic properties (polarity, dipole moment).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable.

For a dicarboxylate plasticizer like DOCH, key descriptors would likely include its octanol-water partition coefficient (log Kow), which indicates its tendency to accumulate in fatty tissues, its molecular weight, and descriptors related to the polarity of the ester groups. su.se By inputting these descriptors for DOCH into a validated QSAR model, one could predict its potential environmental impact, helping to assess its safety profile relative to traditional phthalates and other alternatives. nih.govkau.edu.sa

Regulatory and Policy Frameworks Influencing Alternative Plasticizer Development

Drivers for the Development and Adoption of Non-Phthalate Plasticizers in Industry

The primary impetus for the development and adoption of non-phthalate plasticizers stems from mounting concerns over the potential health and environmental risks associated with certain widely used phthalates. These concerns have been translated into stringent government regulations and a significant shift in consumer preferences, creating a robust market for safer alternatives.

Scientific studies have linked exposure to specific phthalates to a range of health issues, including endocrine disruption, reproductive and developmental problems. researchgate.netnih.gov This has led to increased public awareness and a demand for products free from these potentially harmful chemicals. justia.com A 2024 study highlighted a 42% rise in consumer preference for phthalate-free products since 2022, and a survey indicated that 60% of consumers are aware of the potential health risks of phthalate (B1215562) plasticizers. dic-global.com

In response to these concerns, regulatory bodies worldwide have implemented restrictions on the use of certain phthalates, particularly in sensitive applications such as toys, childcare articles, and food contact materials. nih.gov This regulatory pressure is a major driver for manufacturers to seek out and adopt non-phthalate alternatives. wikipedia.org The market for non-phthalate plasticizers is witnessing significant growth, driven by this need for compliance and the desire to meet consumer expectations for safer, more environmentally friendly products. justia.comdic-global.com The transition towards these alternatives is further fueled by ongoing technological advancements that are improving the performance and cost-competitiveness of non-phthalate formulations. justia.com

While specific regulatory data for Dioctyl cyclohex-4-ene-1,2-dicarboxylate is not prominently available in public records, its status as a non-phthalate plasticizer positions it within this growing market of alternatives. The general trend towards safer plasticizers creates a favorable environment for the evaluation and potential adoption of such compounds.

Table 1: Key Drivers for Non-Phthalate Plasticizer Adoption

| Driver | Description |

| Regulatory Pressure | Stringent regulations and bans on the use of certain phthalates in various applications (e.g., toys, food contact materials, medical devices). |

| Consumer Awareness | Increased public knowledge of the potential health risks associated with phthalates, leading to a demand for phthalate-free products. |

| Health & Environmental Concerns | Scientific evidence linking some phthalates to adverse health effects and environmental pollution. |

| Technological Advancements | Development of new and improved non-phthalate plasticizers with enhanced performance and cost-effectiveness. |

| Corporate Responsibility | Manufacturers' commitment to sustainability and producing safer products to meet consumer and regulatory expectations. |

The movement to substitute phthalates is not a recent phenomenon. Concerns about the safety of these chemicals have been building for decades, leading to a series of international initiatives and regulatory actions. As early as 1999, the European Union began restricting the use of certain phthalates in children's toys. cpsc.gov

Over the years, these restrictions have expanded in scope and have been adopted by numerous countries and regions. The EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation has been instrumental in controlling the use of hazardous phthalates. nist.gov Under REACH, several phthalates have been classified as Substances of Very High Concern (SVHC) due to their potential reproductive toxicity and endocrine-disrupting properties. nist.gov

In the United States, the Consumer Product Safety Commission (CPSC) has also banned the use of certain phthalates in children's toys and childcare articles. undp.org Similarly, countries like China have established limits for the presence of specific phthalates in plastic toys.

These international initiatives have created a sustained demand for safer alternatives and have spurred research and development in the field of non-phthalate plasticizers. The transition away from traditional phthalates is a global trend, with a growing emphasis on the use of plasticizers with a better toxicological profile. wikipedia.org The development of compounds like this compound can be seen as a direct response to this long-term regulatory and societal shift.

Global Approaches to Chemical Substance Evaluation for Industrial Applications

The introduction of any new chemical substance for industrial use, including new-generation plasticizers, is subject to rigorous evaluation processes in most developed countries. These evaluations are designed to assess the potential risks to human health and the environment.

Regulatory bodies such as the European Chemicals Agency (ECHA) in the EU and the Environmental Protection Agency (EPA) in the United States have established comprehensive frameworks for the assessment of new chemicals. nist.govundp.org These frameworks typically require manufacturers to submit a dossier of information on the substance, including its physical and chemical properties, toxicological data, and an assessment of potential exposure scenarios.

The evaluation process often involves a tiered approach. Initial assessments are based on existing data and predictive models. fishersci.com If potential concerns are identified, further testing may be required to fully characterize the substance's hazard profile. This systematic approach aims to ensure that new chemicals entering the market are safe for their intended use.

For a new generation additive like this compound, gaining market acceptance would necessitate navigating these complex regulatory pathways. Manufacturers would need to provide robust scientific data to demonstrate its safety and performance characteristics in comparison to existing plasticizers.

The regulatory landscape for chemical substances is constantly evolving. New scientific knowledge and public concerns can lead to changes in regulations and the re-evaluation of previously approved substances. This creates a challenging environment for the development of new generation additives.

A key consideration for new additives is the potential for "regrettable substitution," where a hazardous substance is replaced with an alternative that is later found to have its own set of problems. researchgate.netnih.gov To avoid this, there is a growing emphasis on a more holistic and precautionary approach to chemical assessment. This includes a thorough evaluation of the entire lifecycle of the substance, from production to disposal.

For a compound like this compound, a successful introduction would depend on a comprehensive understanding of its toxicological and environmental profile. In the current regulatory climate, transparency and a proactive approach to safety assessment are crucial. As the industry continues to move away from traditional phthalates, the demand for well-characterized and demonstrably safe alternatives will only increase, creating opportunities for new generation plasticizers that can meet these stringent requirements.

Q & A

Q. Computational Insight :

- Frontier Molecular Orbital (FMO) analysis reveals LUMO localization on the ester carbonyl, guiding electrophilic reactivity predictions .

[Basic] How should researchers handle discrepancies in reported CAS numbers or molecular weights?

Methodological Answer:

Cross-reference authoritative databases (e.g., NIST Chemistry WebBook) and primary literature:

Verify CAS Numbers :

- This compound: CAS 2915-49-3 (NIST) .

- Avoid conflating with analogues (e.g., diethyl esters: CAS 5048-50-0) .

Molecular Weight Validation : Use high-resolution MS (HRMS) to confirm empirical formulas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.